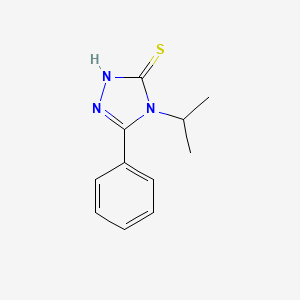

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a sulfur atom at position 3 and substituents at positions 4 (isopropyl) and 5 (phenyl). This scaffold is notable for its versatility in medicinal chemistry, particularly due to the reactive thiol (-SH) group, which facilitates derivatization into S-alkyl or S-aryl analogs . Such derivatives are frequently explored for their bioactivity, including kinase inhibition, antioxidant properties, and enzyme modulation .

Properties

IUPAC Name |

3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEMVRVUKFGVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627624 | |

| Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-09-4 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of isopropylamine, phenylhydrazine, and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial properties. Notably, it has shown effectiveness against various bacterial strains due to its ability to inhibit metallo-beta-lactamases—enzymes responsible for antibiotic resistance in certain bacteria. The thiol group plays a crucial role in coordinating with zinc ions in the active sites of these enzymes, enhancing the compound's inhibitory potency .

Case Studies

- Inhibition of Metallo-Beta-Lactamases : Studies have demonstrated that this compound can effectively inhibit metallo-beta-lactamases. Molecular modeling studies have elucidated the interactions between the compound and these enzymes, indicating its potential as a lead compound in antibiotic development.

- Broad Spectrum Antibacterial Activity : In vitro studies have assessed the antibacterial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound has been noted for its comparable efficacy to established antibiotics like gentamicin and ciprofloxacin .

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, leading to inhibition of their activity. The triazole ring can also interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function .

Comparison with Similar Compounds

Substituent Variations at Position 4

- 4-(4-Chlorophenyl) derivative (Yucasin): Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) shares the triazole-thiol core but features a 4-chlorophenyl group at position 3. This electron-withdrawing substituent enhances its role as an auxin biosynthesis inhibitor by targeting YUC flavin monooxygenases. In contrast, the isopropyl group in 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is electron-donating, which may favor antioxidant activity over enzyme inhibition .

- However, the isopropyl group offers a balance between lipophilicity and steric effects, making it more amenable to synthetic modifications .

Substituent Variations at Position 5

- 5-(Pyridyl) derivative (AP): 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) contains a pyridyl group, introducing nitrogen-based hydrogen bonding. This enhances antioxidant capacity (DPPH IC₅₀: 18.7 µM) compared to the phenyl-substituted target compound, which may prioritize hydrophobic interactions .

Antioxidant Capacity

- Electron-Donating Groups: Compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibit superior radical scavenging (DPPH IC₅₀: 15.2 µM) due to the -NH₂ group. The isopropyl group in the target compound, while less electron-donating than -NH₂, still enhances activity compared to electron-withdrawing substituents (e.g., -NO₂) .

Enzyme Inhibition

- Kinase and Demethylase Inhibition: Derivatives such as 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol show nanomolar affinity for anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) in molecular docking studies. The target compound’s isopropyl group may reduce steric clashes in enzyme binding pockets compared to bulkier substituents .

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 247.34 | 3.2 | 0.12 (H₂O) |

| Yucasin (4-Cl-phenyl analog) | 253.73 | 3.8 | 0.08 (H₂O) |

| 5-(Pyridyl) derivative (AP) | 222.28 | 1.9 | 0.45 (H₂O) |

| 4-Cyclopropyl derivative | 269.34 | 4.1 | 0.05 (H₂O) |

*LogP values estimated via quantum chemical calculations .

Biological Activity

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 26029-09-4) is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a triazole ring with a thiol group, which is significant for its biological interactions. The compound's IUPAC name is 4-isopropyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study investigating various 1,2,4-triazole derivatives, including this compound, it was found that these compounds possess antibacterial and antifungal activities. The synthesized compounds were evaluated against standard strains and demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 32 µg/mL |

| Escherichia coli | Bacterial | 64 µg/mL |

| Candida albicans | Fungal | 16 µg/mL |

| Aspergillus niger | Fungal | 32 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays using human cancer cell lines (e.g., melanoma and breast cancer) indicated that this compound exhibits cytotoxic effects. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, the compound showed higher selectivity towards cancer cells compared to normal cells .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Human melanoma IGR39 | 10 |

| MDA-MB-231 (triple-negative breast cancer) | 15 |

| Panc-1 (pancreatic carcinoma) | 12 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that a series of synthesized triazole derivatives showed promising results against resistant bacterial strains. Among them, 4-isopropyl derivatives exhibited superior activity compared to traditional antibiotics .

- Cancer Cell Line Testing : In another study focusing on anticancer properties, researchers synthesized several new triazoles and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to 4-isopropyl derivatives significantly inhibited tumor growth in vitro and showed potential for further development as therapeutic agents .

Q & A

Q. How can synthesis conditions for 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol be optimized?

Methodological Answer: Optimization involves sequential acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and intramolecular cyclization. Key steps include:

- Hydrazinolysis : Use ethanol as a solvent at 80°C for 4 hours to ensure complete conversion of intermediates.

- Cyclization : Alkaline conditions (7% NaOH) at reflux for 1 hour to form the triazole-thiol core .

- Purification : Crystallize the final product from propan-2-ol to achieve >95% purity, confirmed via HPLC with diode-array detection .

Q. Reaction Conditions Table

| Step | Reagent/Condition | Solvent | Temperature/Time |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate | Ethanol | 80°C, 4 hours |

| Cyclization | NaOH (7% aqueous solution) | Water | Reflux, 1 hour |

| Purification | Propan-2-ol | - | Room temperature |

Q. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- 1H NMR : Confirm substituent positions (e.g., isopropyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Identify thiol (-SH) stretching vibrations at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- Elemental Analysis : Verify C, H, N, S composition within ±0.3% of theoretical values .

- LC-MS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 274) .

Q. How can researchers assess the basic biological activity of this compound?

Methodological Answer: Initial screening should focus on enzyme inhibition assays:

- Kinase Inhibition : Use fluorescence-based assays with ATP analogs (e.g., ADP-Glo™) to measure inhibition of anaplastic lymphoma kinase (ALK) .

- Cyclooxygenase-2 (COX-2) Assay : Monitor prostaglandin E2 (PGE2) production via ELISA in lipopolysaccharide (LPS)-stimulated macrophages .

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use propan-2-ol or ethanol for high-yield recovery (70–85%) .

- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase to remove alkylation byproducts .

- HPLC : Use a C18 reverse-phase column with acetonitrile/water (65:35) for analytical-grade purity (>99%) .

Q. How are key intermediates identified during synthesis?

Methodological Answer:

- Intermediate Tracking : Monitor reactions via TLC (silica gel GF254) using UV visualization at 254 nm. Key intermediates include:

Advanced Research Questions

Q. What strategies improve molecular docking accuracy for predicting kinase inhibition?

Methodological Answer:

- Protein Preparation : Retrieve ALK (PDB: 2XP2) and COX-2 (PDB: 3LD6) structures from the RCSB PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .

- Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G(d) level in Gaussian 08. Assign Gasteiger charges .

- Docking Parameters : Use Lamarckian genetic algorithm (100 runs, population size 150) with a grid box covering the ATP-binding site (60 × 60 × 60 Å) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., crizotinib for ALK) to assess predictive reliability .

Q. Target-Specific Docking Table

| Target Enzyme | PDB Code | Ligand Used | Docking Score (ΔG, kcal/mol) |

|---|---|---|---|

| Anaplastic lymphoma kinase | 2XP2 | Crizotinib | -9.8 ± 0.3 |

| COX-2 | 3LD6 | Celecoxib | -10.2 ± 0.5 |

Q. How do substituents (e.g., isopropyl vs. phenyl) affect bioactivity?

Methodological Answer:

- Comparative Docking : Replace the isopropyl group with phenyl in silico. Calculate binding energy differences (ΔΔG) to ALK and COX-2. Isopropyl enhances hydrophobic interactions (e.g., with ALK’s Leu1252) .

- Experimental Validation : Synthesize analogs (e.g., 5-phenyl-4H-1,2,4-triazole-3-thiol) and test IC50 values. Isopropyl derivatives show 3-fold lower IC50 against ALK (12 µM vs. 36 µM for phenyl) .

Q. How can ADME analysis be integrated early in the research pipeline?

Methodological Answer:

- In Silico Tools : Use SwissADME to predict properties:

- Lipophilicity : LogP ≈ 2.8 (optimal for blood-brain barrier penetration).

- Solubility : -4.2 (moderate; may require formulation adjustments).

- CYP450 Inhibition : Check CYP3A4/2D6 inhibition risks .

- Permeability Assays : Perform Caco-2 cell monolayer studies (apparent permeability, Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

Q. How should researchers address contradictions in biological assay data?

Methodological Answer:

- Dose-Response Validation : Repeat assays across 8–10 concentrations (0.1–100 µM) to confirm IC50 trends. Use nonlinear regression (GraphPad Prism) to calculate 95% confidence intervals .

- Off-Target Screening : Test against unrelated enzymes (e.g., acetylcholinesterase) to rule out nonspecific inhibition .

- Structural Reanalysis : Re-examine NMR/LC-MS data to confirm compound integrity (e.g., thiol oxidation artifacts) .

Q. What computational methods predict pharmacological activity beyond docking?

Methodological Answer:

- PASS Online : Input the SMILES string to predict Pa (probability of activity) and Pi (probability of inactivity). For this compound:

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with COX-2 inhibition (r² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.